molecular formula C24H24F3N3O2 B2542382 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034362-74-6

1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2542382
CAS No.: 2034362-74-6
M. Wt: 443.47
InChI Key: BQGNGROLVBKHKB-UHFFFAOYSA-N
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Description

1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C24H24F3N3O2 and its molecular weight is 443.47. The purity is usually 95%.
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Biological Activity

The compound 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone , often referred to as an oxadiazole derivative, belongs to a class of compounds that have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Oxadiazole Ring : A five-membered heterocyclic compound known for its pharmacological properties.
  • Piperidine Moiety : A six-membered ring that enhances the compound's interaction with biological targets.
  • Trifluoromethyl Group : A functional group that may influence the compound's lipophilicity and biological activity.

The biological activity of this oxadiazole derivative is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological pathways, such as thymidylate synthase and histone deacetylases (HDAC), which are implicated in cancer cell proliferation and survival .
  • Induction of Apoptosis : Research suggests that the compound can activate apoptotic pathways in cancer cells, potentially through the modulation of p53 expression and caspase activation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study reported that certain derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, indicating potent antiproliferative effects .
  • Molecular docking studies have shown strong interactions between these compounds and estrogen receptors, similar to established anticancer drugs like Tamoxifen .

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated significant antimicrobial properties:

  • Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
  • Specific derivatives were shown to possess antitubercular activity against Mycobacterium bovis, highlighting their potential in treating tuberculosis .

Case Studies

Several case studies exemplify the biological activity of oxadiazole derivatives:

  • Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, a specific derivative demonstrated an IC50 value of 15.63 µM, similar to Tamoxifen. The mechanism was linked to increased p53 expression and apoptosis induction .
  • Antimicrobial Screening : Compounds containing the oxadiazole ring were tested against various bacterial strains. Some showed promising results with MIC values lower than those for gentamicin, indicating their potential as new antimicrobial agents .

Summary of Research Findings

A summary table below outlines key findings regarding the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerMCF-715.63 µM
AntimicrobialE. coliComparable to gentamicin
AntitubercularMycobacterium bovisSignificant inhibition

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2/c1-16-6-2-3-10-20(16)23-28-21(32-29-23)13-18-8-5-11-30(15-18)22(31)14-17-7-4-9-19(12-17)24(25,26)27/h2-4,6-7,9-10,12,18H,5,8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGNGROLVBKHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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